molecular formula C19H19NO4 B2887673 Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate CAS No. 2034540-09-3

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate

Cat. No.: B2887673
CAS No.: 2034540-09-3
M. Wt: 325.364
InChI Key: RXUYECKDVOCWRX-UHFFFAOYSA-N
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Description

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is a benzoate ester derivative featuring a unique azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a phenoxymethyl group at the 3-position.

Properties

IUPAC Name

methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUYECKDVOCWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Azetidine

Azetidine reacts with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions to form the 1-carbonyl linkage. Procopiou et al. (2007) reported this approach using methyl 4-(azetidine-1-carbonyl)benzoate (CAS#915199-14-3) as a precursor, achieving a 73% yield via dropwise addition of azetidine to the acid chloride in dichloromethane with triethylamine as a base. The reaction mechanism proceeds through nucleophilic acyl substitution, with the azetidine nitrogen attacking the electrophilic carbonyl carbon.

Coupling Reagent-Mediated Synthesis

Alternative protocols employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, WO2006/125665 A1 describes the synthesis of methyl 4-(azetidine-1-carbonyl)benzoate using EDCl/HOBt in dimethylformamide (DMF) at 0–5°C, yielding 68–75%. This method minimizes side reactions compared to acid chloride routes.

The Mitsunobu reaction enables the introduction of phenoxymethyl groups via alcohol intermediates. A hydroxymethyl-azetidine derivative reacts with phenol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). Frontiers in Chemistry (2021) demonstrated analogous etherification with 86% yield using 4-bromo-2-methoxyphenol and (S)-(-)-ethyl lactate. Applied to the target compound, this method would involve:

  • Synthesis of 3-(hydroxymethyl)azetidine via DIBAL-H reduction of a nitrile or ester precursor.
  • Reaction with phenol under Mitsunobu conditions to form the phenoxymethyl group.

Nucleophilic Substitution

A tosylated azetidine intermediate undergoes SN2 displacement with sodium phenoxide. For instance, Avula et al. (2018) converted a hydroxymethyl group to a tosylate (95% yield using TsCl, Et3N) followed by azide substitution (78% with NaN3). Adapting this, phenoxide nucleophiles displace tosylate groups at 70–80°C in DMF, yielding the phenoxymethyl derivative.

Integrated Synthetic Pathways

Sequential Acylation and Etherification

  • Step 1 : Synthesize methyl 4-(azetidine-1-carbonyl)benzoate via EDCl/HOBt coupling (68–75% yield).
  • Step 2 : Introduce hydroxymethyl at C3 via DIBAL-H reduction of a nitrile precursor (90% yield).
  • Step 3 : Mitsunobu reaction with phenol (DIAD, PPh3) to install phenoxymethyl (82–86% yield).

One-Pot Functionalization

A patent by Glaxo Group Limited (WO2006/125665 A1) hints at tandem reactions where azetidine pre-functionalized with phenoxymethyl groups undergoes direct acylation with methyl 4-(chlorocarbonyl)benzoate. This route remains less explored but offers potential for higher atom economy.

Optimization and Challenges

Side Reactions

  • Azetidine Ring Opening : Strong bases or elevated temperatures may destabilize the azetidine ring. Procopiou et al. (2007) mitigated this using low-temperature (−10°C) acylation.
  • O-Veratrole Formation : Competing etherification at multiple hydroxyl sites necessitates careful stoichiometry control.

Data Tables

Table 1: Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Reference
EDCl/HOBt Coupling EDCl, HOBt, DMF 68–75 WO2006/125665
Mitsunobu Etherification DIAD, PPh3, THF 82–86 Frontiers
SN2 Displacement TsCl, NaN3, DMF 78 Avula et al.

Table 2: Spectroscopic Data for Intermediate Compounds

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Methyl 4-(azetidine-1-carbonyl)benzoate 3.69 (s, OCH3), 4.48 (m, N-CH2) 167.8 (C=O), 52.1 (OCH3)
3-(Hydroxymethyl)azetidine 4.61–4.56 (m, CH2OH) 65.3 (CH2OH)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxymethyl group may also play a role in binding to target sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the benzoate ester core but differ in their substituents:

  • Linker Flexibility: The phenethylamino linker in these compounds introduces greater conformational flexibility compared to the rigid azetidine-carbonyl group in the target compound. Bioactivity: Pyridazine and isoxazole derivatives are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to interact with ATP-binding pockets .

Triazole and Oxadiazole Derivatives ()

Compounds like 4a-f (e.g., 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone) feature five-membered heterocycles (triazole, oxadiazole) instead of azetidine.

  • Key Differences: Ring Size and Rigidity: Five-membered heterocycles (triazole/oxadiazole) offer different electronic and steric profiles compared to the four-membered azetidine.

Methyl Benzoate Derivatives with Amino Substituents ()

(S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) shares the methyl benzoate core but replaces the azetidine-carbonyl group with a chiral aminoethyl substituent.

  • Physicochemical Properties: The aminoethyl group increases basicity and solubility compared to the neutral azetidine-carbonyl group .

Methyl Benzoates with Boronate and Trifluoromethyl Groups ()

Examples include Methyl 4-(trifluoromethyl)benzoate and Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate :

  • Key Differences: Electron-Withdrawing Groups: The trifluoromethyl group enhances lipophilicity and metabolic resistance, whereas boronate esters are used in Suzuki-Miyaura coupling for bioconjugation.

Ureido-Substituted Methyl Benzoates ()

Compounds like 4f (Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate) incorporate ureido and acetamido groups.

  • Synthetic Challenges: Low yields (30–45%) for these derivatives suggest scalability issues compared to azetidine-based syntheses .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate Methyl benzoate Azetidine-carbonyl, phenoxymethyl ~325.36* Conformational rigidity, moderate lipophilicity N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Pyridazine, phenethylamino ~377.42 Kinase inhibition potential
(S)-Methyl 4-(1-aminoethyl)benzoate Methyl benzoate Chiral aminoethyl 179.22 High solubility, stereoselective binding
Methyl 4-(trifluoromethyl)benzoate Methyl benzoate Trifluoromethyl 204.12 High metabolic stability, lipophilicity
4f (Methyl (S)-ureido-substituted benzoate) Methyl benzoate Ureido, acetamido 418.2 Strong hydrogen-bonding, low synthetic yield

*Calculated based on molecular formula C₁₉H₁₉NO₄.

Research Findings and Implications

  • Azetidine vs.
  • Phenoxymethyl Group: This substituent balances lipophilicity and electronic effects, contrasting with electron-withdrawing groups (e.g., CF₃) or polar aminoethyl chains .
  • Synthetic Accessibility : Azetidine-containing compounds often require specialized ring-closing strategies, whereas triazole/oxadiazole derivatives are more accessible via click chemistry or cyclocondensation .

Biological Activity

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with phenoxy and benzoate moieties. The synthetic pathway may include:

  • Formation of the Azetidine Ring : Utilizing precursors that can undergo cyclization to form the azetidine structure.
  • Acylation : The introduction of the benzoate group through acylation reactions.
  • Final Esterification : Methyl ester formation to yield the final product.

The detailed synthetic route can be optimized based on specific laboratory conditions and desired yields.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with azetidine structures have shown promising results against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 µM, indicating strong antibacterial potential .

Anticancer Activity

Research has highlighted the potential of azetidine derivatives in cancer therapy. Compounds containing similar structures have demonstrated:

  • Inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.
  • Induction of apoptosis , which is crucial for reducing tumor growth .

Table 1 summarizes the anticancer effects observed in various studies:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.5Apoptosis induction
Compound BMDA-MB-2310.8Cell cycle arrest
This compoundTBDTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interaction with DNA : Molecular docking studies suggest that these compounds may bind to DNA gyrase, disrupting bacterial DNA replication and leading to cell death .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the efficacy of azetidine-based compounds in clinical settings:

  • A study demonstrated that a compound structurally related to this compound significantly reduced tumor size in xenograft models.
  • Another study reported a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Q & A

Q. What integrated approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Multi-omics : Perform RNA-seq (Illumina NovaSeq) and TMT-based proteomics (Orbitrap Fusion) to identify dysregulated pathways (e.g., apoptosis, mTOR).
  • CRISPR screens : Use Brunello library in A549 cells to detect synthetic lethal interactions (MAGeCK-VISPR analysis).
  • In vivo validation : Dose mice (10 mg/kg, IP) bearing PDX tumors and monitor tumor volume via caliper measurements (days 0–21) .

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